molecular formula C20H21N3O5 B1238998 N-(1,3-benzodioxol-5-yl)-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide

N-(1,3-benzodioxol-5-yl)-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide

Cat. No. B1238998
M. Wt: 383.4 g/mol
InChI Key: BLEXXZVWXZWESJ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide is a member of piperidines.

Scientific Research Applications

Antimycobacterial Activity

N-(1,3-benzodioxol-5-yl)-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide and its derivatives have been studied for their potential antimycobacterial properties. A series of novel nitrobenzamide derivatives, including this compound, have shown significant in vitro antitubercular activity. These findings suggest potential applications in developing new treatments for tuberculosis and related infections (Wang et al., 2019).

Mutagenicity Studies

Studies on the nitrosation of piperine, a related compound, have identified derivatives including N-(1,3-benzodioxol-5-yl)-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide. These studies are significant for understanding the mutagenic potential of these compounds, which is important in evaluating their safety and environmental impact (Shenoy et al., 1992).

Fluorescent Response in Chemo-reactive Groups

Research has explored the use of functional 1,3-benzodioxoles, including N-(1,3-benzodioxol-5-yl)-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide, in creating fluorescent responses to local transformations in chemo-reactive pendant groups. This has implications for developing new fluorescent probes and sensors in biochemical research (Nishida et al., 2005).

Radiosynthesis for Serotonin Receptor Studies

This compound has been used in the radiosynthesis of ligands for serotonin-5HT2-receptors. Such compounds are valuable in neuroscience research, particularly for studying receptor dynamics and potential applications in neuroimaging (Mertens et al., 1994).

Molecular Structure Analysis

Studies have been conducted on closely related derivatives of N-(1,3-benzodioxol-5-yl)-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide to understand their molecular structures and intermolecular interactions. Such research is crucial in pharmaceutical chemistry for drug design and synthesis (Mahesha et al., 2019).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of related compounds have been studied for potential therapeutic applications. This includes research into prokinetic agents, which are drugs that enhance gastrointestinal motility, and their relation to the benzimidazole moiety (Srinivasulu et al., 2005).

properties

Product Name

N-(1,3-benzodioxol-5-yl)-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide

InChI

InChI=1S/C20H21N3O5/c1-13-6-8-22(9-7-13)16-4-2-14(10-17(16)23(25)26)20(24)21-15-3-5-18-19(11-15)28-12-27-18/h2-5,10-11,13H,6-9,12H2,1H3,(H,21,24)

InChI Key

BLEXXZVWXZWESJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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